

9-Fluorenol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Florenal*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-Fluorenol (CAS Number: 1689-64-1), a pivotal chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. This document outlines its core chemical data, detailed experimental protocols for its synthesis and key reactions, and its role in biological systems.

Core Chemical Data

9-Fluorenol, also known as 9-hydroxyfluorene, is an alcohol derivative of fluorene.^[1] Its chemical and physical properties are summarized in the table below for easy reference.

| Identifier | Value | Reference |
|-------------------|--|---|
| CAS Number | 1689-64-1 | [2] [3] [4] [5] [6] |
| Molecular Formula | C ₁₃ H ₁₀ O | [2] [3] [4] [5] [6] |
| Molecular Weight | 182.22 g/mol | [3] [6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 153-154 °C | [5] [6] |
| Boiling Point | 367.5 ± 11.0 °C at 760 mmHg | [5] |
| Synonyms | 9H-Fluoren-9-ol, 9-Hydroxyfluorene, Diphenylene carbinol | [2] [3] |

Experimental Protocols

Detailed methodologies for the synthesis of 9-Fluorenol and its conversion to the widely used ketone, 9-fluorenone, are provided below. These protocols are established and have been selected for their high yield and reliability.

Synthesis of 9-Fluorenol via Sodium Borohydride Reduction of 9-Fluorenone

This protocol describes a high-yield method for the synthesis of 9-Fluorenol from 9-fluorenone using sodium borohydride as the reducing agent.[\[5\]](#)[\[7\]](#)

Materials:

- 9-Fluorenone
- Ethanol (or Methanol)
- Sodium Borohydride (NaBH₄)
- Sodium Methoxide (optional)

- 0.1 M Hydrochloric Acid (HCl)
- Distilled Water

Procedure:

- In a 100-mL beaker, dissolve 5.0 g of 9-fluorenone in 30 mL of warm ethanol.[\[7\]](#)
- In a separate container, prepare a fresh reducing solution by dissolving 0.4 g of sodium borohydride and 200 mg of sodium methoxide in 10 mL of methanol.[\[7\]](#)
- Add the reducing solution dropwise to the warm 9-fluorenone solution.[\[7\]](#)
- Allow the reaction mixture to stand for 10-20 minutes. A color change from yellow (9-fluorenone) to white (9-fluorenone) should be observed.[\[5\]](#)[\[7\]](#)
- Precipitate the product by adding 50 mL of water and neutralize with 0.1 M HCl.[\[5\]](#)
- Vacuum filter the precipitate and wash with cold water to remove any residual inorganic salts.[\[5\]](#)
- The crude product can be dried. This method typically yields a product with 95-100% purity.[\[5\]](#)

Oxidation of 9-Fluorenone to 9-Fluorenone

The oxidation of 9-Fluorenone to 9-fluorenone is a common and useful transformation. The following protocol utilizes household bleach (sodium hypochlorite) as an environmentally benign oxidizing agent.[\[2\]](#)[\[8\]](#)

Materials:

- 9-Fluorenone
- Acetone
- Glacial Acetic Acid
- 5.25% Sodium Hypochlorite Solution (household bleach)

- Hexane (for extraction)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution
- Magnesium Sulfate (MgSO_4)

Procedure:

- In a 250 mL round-bottom flask, dissolve 2.5 g (13.7 mmol) of 9-Fluorenol in 50 mL of acetone.[2]
- Add 6.0 mL of glacial acetic acid to the solution.[2]
- Cool the flask in an ice bath and slowly add 40 mL of 5.25% sodium hypochlorite solution dropwise while stirring.[2]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 30:70 acetone/hexane eluent. The R_f value for 9-Fluorenol is approximately 0.56, and for 9-fluorenone, it is 0.80.[2]
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Extract the product into hexane.[8]
- Wash the organic layer with 5% NaHCO_3 solution and then with saturated NaCl solution.[8]
- Dry the organic layer over MgSO_4 . [8]
- Evaporate the solvent to obtain the 9-fluorenone product.[8]

Biological Activity and Applications in Drug Development

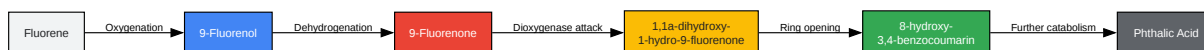
9-Fluorenol and its derivatives have garnered significant interest in the field of drug development due to their diverse biological activities.

Dopamine Reuptake Inhibition: 9-Fluorenol is a dopamine transporter (DAT) inhibitor with an IC_{50} value of 9 μ M.[3][9][10] It has been identified as a major metabolite of a wake-promoting agent and exhibits eugeroic (wakefulness-promoting) activity in vivo.[1][3][9] This makes it a compound of interest for the development of novel treatments for sleep disorders.

Anticancer and Antimicrobial Properties: The fluorene scaffold is a recognized pharmacophore in various biologically active compounds.[11] Derivatives of 9-fluorenol have demonstrated promising anticancer and antimicrobial properties.[10][11][12] Research has shown that certain derivatives can inhibit the growth of tumor cells and are effective against a range of microbial pathogens.[10][11]

Signaling and Metabolic Pathways

While specific signaling pathways directly modulated by 9-Fluorenol in mammalian systems are still under investigation, its role in microbial metabolism has been elucidated. The following diagram illustrates the degradation pathway of fluorene by *Pseudomonas* sp. strain F274, where 9-Fluorenol is a key intermediate.



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Caption: Microbial degradation pathway of fluorene by *Pseudomonas* sp. strain F274.[13]

This guide serves as a foundational resource for professionals engaged in research and development involving 9-Fluorenol. Its versatile chemical nature and significant biological activities underscore its potential for the creation of novel therapeutics and advanced materials.

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